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molecular formula C13H9F3O3 B8286977 1-(2,2,2-Trifluoroethoxy)-2-Naphthoic Acid

1-(2,2,2-Trifluoroethoxy)-2-Naphthoic Acid

Cat. No. B8286977
M. Wt: 270.20 g/mol
InChI Key: AJAAZTGGAGXLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03996280

Procedure details

A mixture of 10 g. (35 mmoles) of methyl 1-(2,2,2-trifluoroethoxy)-2-naphthoate, 2.9 g., (42 mmoles) of potassium hydroxide, 50 ml. of ethanol and 40 ml. of water is refluxed for one hour, chilled and acidified. The fluffy precipitate is collected, water washed, and air-dried. It is purified by recrystallization first from chloroform and then from aqueous alcohol, m.p. 171.5°-172° C.
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
42 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[CH2:3][O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[C:15]([O:17]C)=[O:16].[OH-].[K+].C(O)C>O>[F:1][C:2]([F:19])([F:20])[CH2:3][O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
35 mmol
Type
reactant
Smiles
FC(COC1=C(C=CC2=CC=CC=C12)C(=O)OC)(F)F
Step Two
Name
Quantity
42 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10 g
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
The fluffy precipitate is collected
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
It is purified by recrystallization first from chloroform

Outcomes

Product
Name
Type
Smiles
FC(COC1=C(C=CC2=CC=CC=C12)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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